Imidapril
説明
Imidapril, sold under the brand name Tanatril among others, is an ACE inhibitor used as an antihypertensive drug and for the treatment of chronic heart failure . It was patented in 1982 and approved for medical use in 1993 .
Synthesis Analysis
The stability of Imidapril was examined by HPLC degradative studies for every six months and the results showed that the drug substance is stable for approximately more than 2 years .
Molecular Structure Analysis
Imidapril is a dicarboxyl compound . Its molecular formula is C20H27N3O6 and its molar mass is 405.451 g·mol −1 .
Chemical Reactions Analysis
Imidapril is a prodrug and is activated to its active metabolite imidaprilat . Rifampicin reduces the activation of imidapril to its active metabolite imidaprilat .
Physical And Chemical Properties Analysis
Imidapril hydrochloride has a molecular weight of 441.91 . It is soluble in DMSO at 80 mg/mL . The melting point of Imidapril is 139 to 140 °C (282 to 284 °F) .
科学的研究の応用
Essential Hypertension
- Application Summary : Imidapril is an oral ACE inhibitor used in the treatment of essential hypertension . It works by inhibiting the conversion of angiotensin I to angiotensin II, leading to peripheral vasodilation, reduced blood pressure, decreased sodium and water retention by the kidney, and renoprotective effects .
- Methods of Application : Imidapril is administered orally, approximately 15 minutes before meals . The absorption of imidapril is significantly reduced when it is administered with a high-fat meal .
- Results : Treatment of hypertension with Imidapril has been associated with reductions in the risk of stroke and myocardial infarction .
Failing Heart of Dahl Salt-Sensitive Hypertensive Rats
- Application Summary : Imidapril has been used in research to study its effects on nitric oxide synthase (NOS) expression and myocardial remodeling in the failing heart of Dahl salt-sensitive hypertensive rats .
- Methods of Application : In the study, Imidapril was administered to the rats from the stage of concentric left ventricular hypertrophy to the stage of fatal left ventricular failure for 7 weeks .
- Results : The study found that Imidapril significantly ameliorated the endothelial damage by inhibiting the production of angiotensin II and by promoting eNOS and inhibiting iNOS mRNA and protein expression in the left ventricle .
Kidney, Polycystic, Autosomal Dominant
- Application Summary : Imidapril has been investigated for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) .
Diabetic Nephropathy
- Application Summary : Imidapril has been used in the treatment of diabetic nephropathy associated with type 1 diabetes mellitus . ACE inhibitors like Imidapril are known to improve microalbuminuria and prevent the progression of diabetic nephropathy .
- Results : A study showed that Imidapril decreased the estimated Glomerular Filtration Rate (eGFR) and increased the serum levels of creatinine and potassium compared with amlodipine, at least during 1 year of administration .
Chronic Heart Failure
- Application Summary : Imidapril is used for the treatment of chronic heart failure . It works by inhibiting the conversion of angiotensin I to angiotensin II, leading to peripheral vasodilation, reduced blood pressure, decreased sodium and water retention by the kidney, and renoprotective effects .
- Methods of Application : Imidapril is administered orally .
- Results : Some evidence suggests that Imidapril also improves exercise capacity in patients with chronic heart failure .
Chronic Kidney Disease
- Application Summary : Imidapril has been used in the treatment of chronic kidney disease . ACE inhibitors like Imidapril are known to have adverse effects of decreasing glomerular filtration rate (GFR) and causing hyperkalemia .
- Results : A study showed that Imidapril decreased the estimated Glomerular Filtration Rate (eGFR) and increased the serum levels of creatinine and potassium compared with amlodipine, at least during 1 year of administration .
Diabetic Retinopathy
- Application Summary : Imidapril has been used in the treatment of diabetic retinopathy . ACE inhibitors like Imidapril are known to improve microvascular complications associated with diabetes .
Pulmonary Hypertension
- Application Summary : Imidapril has been used in the treatment of pulmonary hypertension . It works by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure .
- Methods of Application : Imidapril is administered orally .
- Results : Some evidence suggests that Imidapril also improves exercise capacity in patients with pulmonary hypertension .
Diabetic Neuropathy
Safety And Hazards
特性
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWOWYOHUKJIG-BPUTZDHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048242 | |
Record name | Imidapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidapril | |
CAS RN |
89371-37-9 | |
Record name | Imidapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidapril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。